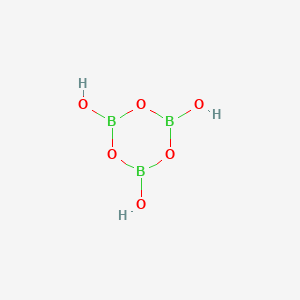

Trihydroxy boroxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trihydroxy boroxine, also known as boronic acid, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that can form covalent bonds with a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. This property makes it an important tool for studying the structure and function of biomolecules, as well as for developing new drugs and therapies.

Mécanisme D'action

Trihydroxy boroxine forms covalent bonds with biomolecules through its boron atoms, which are electron-deficient and highly reactive. The resulting boronate ester is stable and irreversible, allowing for the selective labeling and modification of biomolecules.

Biochemical and Physiological Effects:

Trihydroxy boroxine has been shown to have a variety of biochemical and physiological effects, including:

1. Inhibition of proteasome activity: Trihydroxy boroxine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades unwanted or damaged proteins.

2. Modulation of insulin signaling: Trihydroxy boroxine has been shown to modulate insulin signaling pathways, potentially leading to new treatments for diabetes and other metabolic disorders.

3. Anti-cancer activity: Trihydroxy boroxine has been shown to have anti-cancer activity by selectively targeting cancer cells and inducing cell death.

Avantages Et Limitations Des Expériences En Laboratoire

Trihydroxy boroxine has several advantages for lab experiments, including:

1. Selectivity: Trihydroxy boroxine can selectively label and modify specific biomolecules, allowing for their identification and characterization.

2. Stability: Trihydroxy boroxine forms stable and irreversible boronate esters, allowing for long-term labeling and modification of biomolecules.

3. Versatility: Trihydroxy boroxine can be used to label and modify a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates.

However, there are also some limitations to the use of trihydroxy boroxine in lab experiments, including:

1. Reactivity: Trihydroxy boroxine is highly reactive and can potentially react with unintended biomolecules, leading to non-specific labeling and modification.

2. Toxicity: Trihydroxy boroxine can be toxic to cells and organisms at high concentrations, potentially limiting its use in certain experiments.

3. Cost: Trihydroxy boroxine can be expensive to synthesize and purchase, potentially limiting its use in some labs.

Orientations Futures

There are several future directions for the use of trihydroxy boroxine in scientific research, including:

1. Development of new labeling and modification strategies: Researchers are exploring new ways to use trihydroxy boroxine to selectively label and modify biomolecules, including the development of new boronate ester linkages.

2. Application in drug development: Trihydroxy boroxine is being explored as a potential tool for developing new drugs and therapies, particularly in the areas of cancer and metabolic disorders.

3. Use in nanotechnology: Trihydroxy boroxine is being explored as a potential tool for the development of new nanomaterials and nanodevices, particularly in the areas of biosensing and drug delivery.

4. Development of new synthetic methods: Researchers are exploring new synthetic methods for trihydroxy boroxine that are more efficient and cost-effective, potentially making it more widely available for scientific research.

Méthodes De Synthèse

Trihydroxy boroxine can be synthesized by reacting boric acid with an excess of glycerol. The reaction produces a white crystalline solid that is highly soluble in water and other polar solvents.

Applications De Recherche Scientifique

Trihydroxy boroxine has a wide range of scientific research applications, including:

1. Proteomics: Trihydroxy boroxine can be used to selectively label and isolate specific proteins in complex mixtures, allowing for their identification and characterization.

2. Glycomics: Trihydroxy boroxine can be used to selectively label and isolate specific carbohydrates in complex mixtures, allowing for their identification and characterization.

3. Nucleic acid research: Trihydroxy boroxine can be used to label and modify nucleic acids, allowing for their detection and analysis.

4. Drug development: Trihydroxy boroxine can be used to develop new drugs and therapies by selectively targeting specific biomolecules.

Propriétés

Numéro CAS |

13460-51-0 |

|---|---|

Nom du produit |

Trihydroxy boroxine |

Formule moléculaire |

B3H3O6 |

Poids moléculaire |

131.5 g/mol |

Nom IUPAC |

2,4,6-trihydroxy-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/B3H3O6/c4-1-7-2(5)9-3(6)8-1/h4-6H |

Clé InChI |

AIUDKCYIGXXGIL-UHFFFAOYSA-N |

SMILES |

B1(OB(OB(O1)O)O)O |

SMILES canonique |

B1(OB(OB(O1)O)O)O |

Autres numéros CAS |

13460-51-0 |

Pictogrammes |

Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)

![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)